6,8-Dinitro-1H-quinazoline-2,4-dione
CAS No.: 606-33-7
Cat. No.: VC14915806
Molecular Formula: C8H4N4O6
Molecular Weight: 252.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 606-33-7 |
|---|---|
| Molecular Formula | C8H4N4O6 |
| Molecular Weight | 252.14 g/mol |
| IUPAC Name | 6,8-dinitro-1H-quinazoline-2,4-dione |
| Standard InChI | InChI=1S/C8H4N4O6/c13-7-4-1-3(11(15)16)2-5(12(17)18)6(4)9-8(14)10-7/h1-2H,(H2,9,10,13,14) |
| Standard InChI Key | COWHVSLHGUONGN-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C2=C1C(=O)NC(=O)N2)[N+](=O)[O-])[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The core structure of 6,8-dinitro-1H-quinazoline-2,4-dione consists of a bicyclic quinazoline system with ketone groups at positions 2 and 4. Nitro substituents at positions 6 and 8 introduce electron-withdrawing effects, influencing both reactivity and intermolecular interactions. The SMILES notation precisely encodes this arrangement .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 252.14 g/mol | |
| InChIKey | COWHVSLHGUONGN-UHFFFAOYSA-N | |
| CAS Registry Number | 606-33-7 |
Spectroscopic Validation
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the planar quinazoline system. The -NMR spectrum of related quinazoline-2,4-diones reveals deshielded aromatic protons adjacent to nitro groups (δ 8.5–9.0 ppm) and carbonyl resonances near δ 160–170 ppm . Mass spectrometry (EI-MS) fragments align with the molecular ion peak at m/z 252.14 .
Synthetic Pathways and Modifications
Core Synthesis Strategies
The quinazoline-2,4-dione scaffold is typically synthesized from anthranilic acid derivatives. A representative route involves:
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Cyclocondensation: Anthranilic acid reacts with urea or phosgene to form 2,4-dihydroxyquinazoline.
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Nitrofunctionalization: Nitration using mixed acids (HNO/HSO) introduces nitro groups at positions 6 and 8 .
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Purification: Recrystallization from ethanol/water yields pure product (72–85% yield) .
Derivative Synthesis
Recent work by antimicrobial researchers functionalizes the 1- and 3-positions of the quinazoline core to enhance bioactivity. For example:
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Hydrazide intermediates: Treatment of 2,2′-(2,4-dioxoquinazoline-1,3-diyl)diacetate with hydrazine forms dihydrazide precursors .
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Heterocyclic appendages: Cyclization with carbon disulfide or aryl aldehydes generates oxadiazole or thiadiazole moieties .
Table 2: Synthetic Intermediates and Yields
| Intermediate | Reaction Step | Yield (%) |
|---|---|---|
| Diethyl 2,4-dioxo-1,3-diacetate | Alkylation of anthranilic acid | 68 |
| Dihydrazide derivative | Hydrazinolysis | 72 |
| Oxadiazole cyclization | CS/KOH reflux | 65 |
Pharmacological Profile and Antimicrobial Activity
Mechanism of Action
Quinazoline-2,4-diones mimic fluoroquinolones by inhibiting bacterial DNA gyrase and topoisomerase IV. The nitro groups enhance DNA intercalation, while the planar core stabilizes enzyme-DNA complexes .
In Vitro Efficacy
Screening against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains reveals moderate activity:
Table 3: Antimicrobial Activity of Selected Derivatives
| Compound | S. aureus (IZD, mm) | E. coli (IZD, mm) | MIC (µg/mL) |
|---|---|---|---|
| 13 | 14 | 12 | 70 |
| 15 | 12 | 10 | 75 |
| Ampicillin | 18 | 16 | 50 |
IZD = Inhibition Zone Diameter; MIC = Minimum Inhibitory Concentration
Derivatives with oxadiazole substituents (e.g., compound 13) exhibit enhanced permeability across bacterial membranes, correlating with lower MIC values .
Physicochemical Properties and Druglikeness
Solubility and Stability
The nitro groups confer limited aqueous solubility (0.12 mg/mL at pH 7.4) but improve thermal stability (decomposition >250°C) . LogP calculations (1.87) suggest moderate lipophilicity, balancing membrane penetration and solubility .
Toxicity Considerations
Regulatory Status and Industrial Applications
Regulatory Pathways
The compound lacks FDA approval but is cataloged in PubChem (CID 220706) and ChEMBL (CHEMBL1565624) . Environmental fate data remain sparse, though its persistence in soil is predicted to be low (DT < 30 days) .
Future Directions and Research Opportunities
Structural Optimization
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Nitro group repositioning: Testing 5,7-dinitro isomers may improve target selectivity.
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Prodrug strategies: Esterification of carbonyl groups could enhance oral bioavailability.
Expanded Biological Screening
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Antiviral activity: Quinazolines inhibit viral polymerases; testing against SARS-CoV-2 is warranted.
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Anticancer potential: Topoisomerase I/II inhibition merits exploration in oncology models.
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